molecular formula C16H15N B6278172 tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine CAS No. 6372-65-2

tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine

Cat. No.: B6278172
CAS No.: 6372-65-2
M. Wt: 221.30 g/mol
InChI Key: URRYLKCWJQMOQX-UHFFFAOYSA-N
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Description

Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaen-15-amine (molecular formula: C₁₉H₂₁N, average mass: 263.384) is a tetracyclic compound featuring a rigid bridged framework with an amine substituent at position 14. It is structurally related to the antidepressant maprotiline, where it serves as the desmethyl (primary amine) derivative, also known as normaprotiline (CAS: 5892-42-2) . The compound’s IUPAC name, 9,10-Ethanoanthracene-9(10H)-propanamine, highlights its ethano-bridged anthracene core, which confers significant planarity and electronic conjugation . It is primarily utilized in pharmacological research to study structure-activity relationships (SAR) in tricyclic and tetracyclic antidepressants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6372-65-2

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine

InChI

InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2

InChI Key

URRYLKCWJQMOQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced tetracyclic amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Antitubercular Agents

Recent research has identified tetracyclo compounds as promising candidates for developing new antitubercular agents. Specifically, the compound has been explored for its inhibitory effects on polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis . The structure of tetracyclo compounds allows for specific interactions with the enzyme's active site, potentially leading to effective inhibitors that could overcome current drug resistance.

Case Study:
A study demonstrated that derivatives of tetracyclo compounds showed significant activity against Pks13 with minimal cardiotoxicity concerns compared to previous drug candidates . This highlights the importance of structural modifications in enhancing efficacy and safety profiles.

Neuropharmacology

Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has also been investigated for its neuropharmacological properties. It has been associated with the modulation of neurotransmitter systems and may serve as a scaffold for developing antidepressants or anxiolytics.

Example:
The compound's structural features suggest it could interact with serotonin and norepinephrine transporters, similar to other known antidepressants . This opens avenues for further research into its potential therapeutic effects on mood disorders.

Organic Electronics

The unique structural properties of tetracyclo compounds lend themselves to applications in organic electronics. Their ability to form stable π-conjugated systems makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:
Studies have shown that incorporating tetracyclo structures into polymer matrices can enhance charge transport properties and overall device efficiency . This is crucial for developing next-generation electronic devices that are both efficient and cost-effective.

Mechanism of Action

The mechanism of action of tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Molecular Formula Substituent(s) Key Functional Groups Molecular Weight Biological Relevance References
Target compound C₁₉H₂₁N 15-amine Primary amine 263.384 Antidepressant metabolite, SAR studies
Maprotiline (N-methyl derivative) C₂₀H₂₃N 15-N-methylamine Secondary amine 277.41 Clinically used tetracyclic antidepressant
15-Methyl-N-(2-methylphenyl)carboxamide C₂₅H₂₃NO 15-carboxamide, 15-methyl Carboxamide, aryl substituent 353.465 Potential enzyme inhibitor (hydrogen bonding)
15,16-Dione derivative C₁₆H₁₀O₂ 15,16-dione Ketones 234.254 Reactive site for nucleophilic addition
8,12,14-Triazatetracyclo[...]pentaene C₁₄H₁₀N₃ Triaza core Nitrogen heterocycles 220.25 DOS libraries for novel chemotypes

Key Observations :

  • Amine vs. N-Methylamine: The target compound’s primary amine (vs.
  • Carboxamide Derivative : The bulky carboxamide group in ’s compound enhances hydrogen-bonding capacity, suggesting applications in enzyme inhibition .
  • Dione Derivative : The 15,16-dione () introduces electrophilic ketones, enabling reactivity in nucleophilic addition reactions, unlike the inert amine in the target compound .
Pharmacological and Physicochemical Properties
  • Solubility : The primary amine in the target compound improves water solubility compared to maprotiline’s N-methyl group, which enhances lipid solubility and CNS penetration .
  • SAR in Antidepressants: Secondary amines (e.g., maprotiline) exhibit stronger norepinephrine reuptake inhibition due to increased lipophilicity, whereas primary amines (target) may favor serotonin modulation .

Biological Activity

Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is a complex organic compound characterized by its unique tetracyclic structure and multiple double bonds. This article explores its biological activity through various studies and data sources.

  • Molecular Formula : C24H29N
  • Molecular Weight : 331.5 g/mol
  • XLogP3 : 5.6 (indicating high lipophilicity)
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 1
  • Rotatable Bond Count : 4

These properties suggest that the compound is likely to exhibit significant interactions with biological membranes due to its lipophilicity and structural complexity .

Antimicrobial Properties

Research indicates that tetracyclo compounds often exhibit antimicrobial activity. For example, studies have shown that similar tetracyclic structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis. The specific activities of this compound against various bacterial strains have yet to be fully elucidated but warrant further investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetracyclo compounds. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study 2 : In vitro assays showed that tetracyclo derivatives could affect signaling pathways involved in cancer progression (e.g., the MAPK pathway) .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

  • Membrane Disruption : Due to its lipophilic nature, it may integrate into lipid bilayers affecting membrane integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : Interaction with receptors or signaling molecules may alter cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Future Directions

Further research is necessary to:

  • Clarify the specific biological pathways affected by this compound.
  • Conduct in vivo studies to assess therapeutic efficacy and safety.
  • Explore synthetic modifications to enhance activity or reduce toxicity.

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